(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, amines, and aromatic rings. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the appropriate amino acids and protect the functional groups to prevent unwanted reactions. The synthesis may involve:
Protection of Amino and Carboxyl Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) for amines and methyl esters for carboxyl groups.
Peptide Bond Formation: Coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds between amino acids.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its structure allows it to mimic natural peptides, making it useful in the design of enzyme inhibitors or activators.
Medicine
In medicine, (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and materials science. Its unique properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid: This compound shares structural similarities with other peptides and peptide-like molecules.
This compound: Similar compounds may include other amino acid derivatives or peptide mimetics.
Uniqueness
The uniqueness of this compound lies in its specific configuration and functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGFGHUACTNCM-SDHOMARFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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